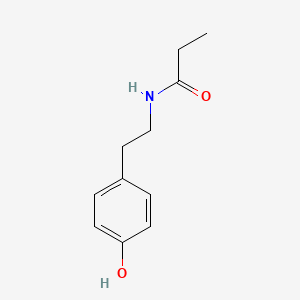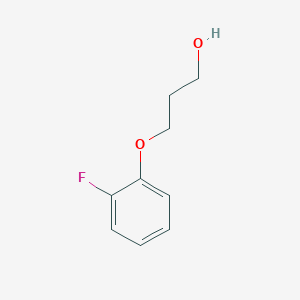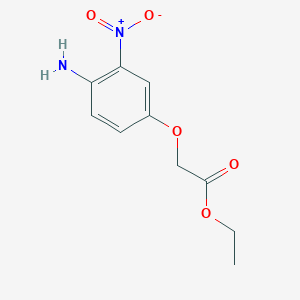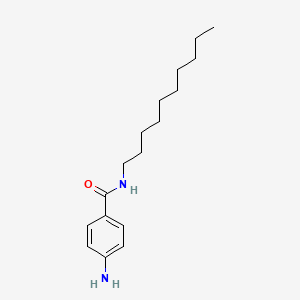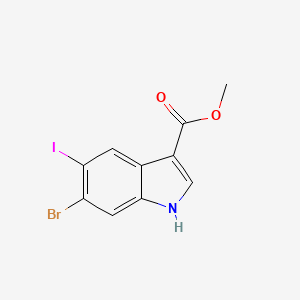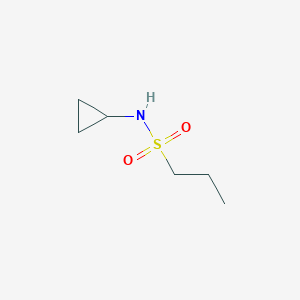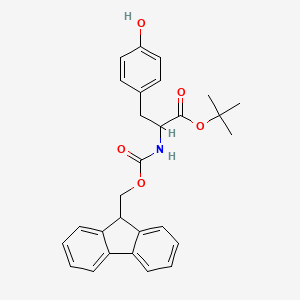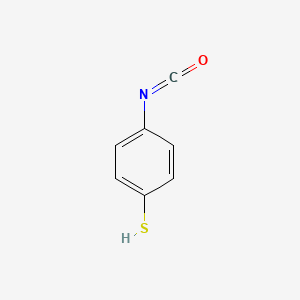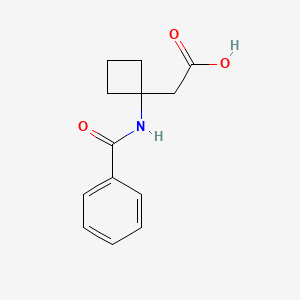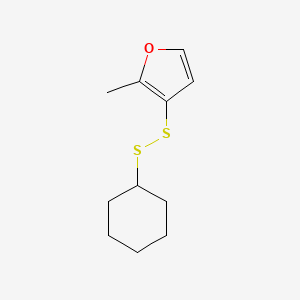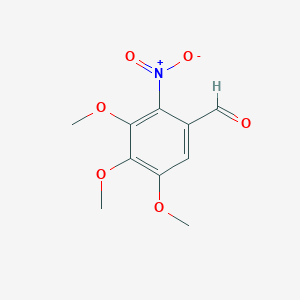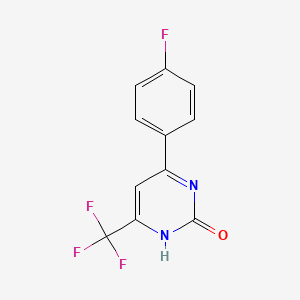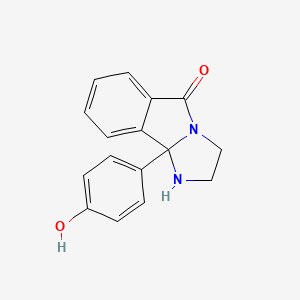
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE: is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.302 g/mol . This compound is part of the imidazoisoindole family, which has been studied for various biological activities, including antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE can be achieved through the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione . This process involves the conversion of 2-(2-aminoethyl)-2-phenylindan-1,3-dione into a carbinolamine, which then undergoes ring expansion followed by transannular cyclization .
Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: : The compound has been studied for its potential as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: : In biological research, this compound has shown promise as an inhibitor of respiratory syncytial virus (RSV) by targeting the fusion glycoprotein .
Medicine: : The antiviral properties of this compound make it a candidate for the development of new therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE involves its interaction with molecular targets such as the fusion glycoprotein of respiratory syncytial virus (RSV) . By inhibiting this glycoprotein, the compound prevents the virus from entering host cells, thereby blocking infection .
Comparison with Similar Compounds
Similar Compounds
- 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
- 5-Phenyl-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
Uniqueness: : The presence of the hydroxyl group in 2,3-DIHYDRO-9B-(4-HYDROXYPHENYL)-1H-IMIDAZO(2,1-A)ISOINDOL-5(9BH)-ONE distinguishes it from its analogs, potentially enhancing its biological activity and solubility .
Properties
CAS No. |
13450-05-0 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
9b-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C16H14N2O2/c19-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)18(16)10-9-17-16/h1-8,17,19H,9-10H2 |
InChI Key |
ZSGOJSHPDXCFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
